Coppertrace

Description

Properties

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

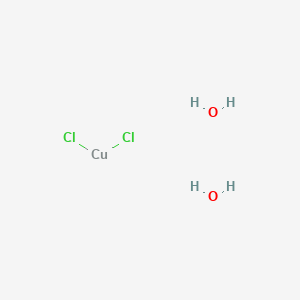

CAS No. |

10125-13-0 |

Molecular Formula |

Cl2Cu CuCl2 |

Molecular Weight |

134.45 g/mol |

IUPAC Name |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

InChI Key |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

O.O.Cl[Cu]Cl |

Canonical SMILES |

Cl[Cu]Cl |

density |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

Other CAS No. |

10125-13-0 |

physical_description |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Related CAS |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Copper(II) Sulfate

Disclaimer: The term "Coppertrace" is ambiguous and most commonly refers to a senior living community. It does not correspond to a specific chemical compound in widely accessible scientific databases. This guide focuses on Copper(II) Sulfate , a common copper compound used in research and industry, which may be relevant to the user's query.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological signaling pathways of copper(II) sulfate. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Copper(II) sulfate is an inorganic compound with the chemical formula CuSO₄. It exists in various forms, differing in their degree of hydration. The most common form is the pentahydrate (CuSO₄·5H₂O), which is a bright blue crystalline solid.[1] The anhydrous form (CuSO₄) is a pale green or gray-white powder.[2]

The structure of the solid pentahydrate consists of a polymeric chain where copper ions are in an octahedral coordination, bound to four water ligands. These [Cu(H₂O)₄]²⁺ centers are interconnected by sulfate anions.

Lewis Structure of Copper(II) Sulfate:

In the ionic compound copper(II) sulfate, the copper atom donates two electrons to the sulfate polyatomic ion. The copper becomes a Cu²⁺ cation, and the sulfate becomes an SO₄²⁻ anion. The positive and negative ions are then attracted to each other, forming an ionic bond.

Physicochemical Properties

The physical and chemical properties of both anhydrous and pentahydrate forms of copper(II) sulfate are summarized below.

| Property | Anhydrous Copper(II) Sulfate (CuSO₄) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |

| Molar Mass | 159.61 g/mol [1][3][4] | 249.69 g/mol [1][3] |

| Appearance | Gray-white to greenish-white rhombic crystals or amorphous powder[1][4] | Bright blue crystalline solid[1][5] |

| Density | 3.60 g/cm³[1][3] | 2.286 g/cm³[1][3] |

| Melting Point | Decomposes at > 200 °C[4] | Decomposes upon heating[1][3] |

| Solubility in Water | Soluble | Highly soluble[1] |

| Crystal Structure | Orthorhombic[1] | Triclinic[1] |

Experimental Protocols

This section details several experimental procedures involving copper(II) sulfate.

This protocol describes the synthesis of copper(II) sulfate crystals from copper carbonate and sulfuric acid.

Materials:

-

1.0 M Sulfuric acid (H₂SO₄)

-

Copper(II) carbonate (CuCO₃)

-

Distilled water

-

Beakers (100 mL and 250 mL)

-

Glass stirring rod

-

Bunsen burner and tripod stand

-

Filter funnel and filter paper

-

Evaporating basin

Procedure:

-

Gently heat approximately 25 mL of 1.0 M sulfuric acid in a 100 mL beaker to just below boiling.

-

Gradually add copper(II) carbonate to the hot acid, stirring continuously with a glass rod, until the effervescence stops and excess solid remains.

-

Filter the hot mixture to remove the unreacted copper carbonate. Collect the filtrate (a clear blue solution of copper(II) sulfate) in an evaporating basin.

-

Gently heat the filtrate to evaporate about half of the water, creating a saturated solution. To check for saturation, dip a clean glass rod into the solution; crystals should form on the rod as it cools.

-

Allow the saturated solution to cool slowly at room temperature. Blue crystals of copper(II) sulfate pentahydrate will form.

-

Once crystal formation is complete, decant the remaining solution and dry the crystals using filter paper.

Copper is an essential trace element in cell culture media, playing a role in various cellular processes. The following is a general guideline for supplementing cell culture media with copper(II) sulfate.

Materials:

-

Sterile stock solution of copper(II) sulfate (e.g., 10 mM in distilled water, filter-sterilized)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., CHO, HEK293)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Prepare a sterile stock solution of copper(II) sulfate. A 10 mM stock solution can be made by dissolving 249.7 mg of CuSO₄·5H₂O in 100 mL of distilled water and sterilizing through a 0.22 µm filter.

-

Thaw and culture cells according to standard protocols.

-

On the day of the experiment, dilute the copper(II) sulfate stock solution into the complete cell culture medium to achieve the desired final concentration. For many cell lines, a final concentration in the range of 5-100 µM is used.[6] For example, to achieve a 50 µM final concentration, add 0.5 mL of the 10 mM stock solution to 99.5 mL of medium.

-

Remove the existing medium from the cultured cells and replace it with the copper-supplemented medium.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

-

Monitor the cells for desired effects, such as changes in protein expression, cell viability, or metabolic activity. For instance, in CHO cells, 50 µM copper sulfate has been shown to decrease lactate accumulation and increase viable cell density and protein titer.[7]

Note: The optimal concentration of copper(II) sulfate should be determined empirically for each cell line and experimental condition, as high concentrations can be cytotoxic.[6]

This protocol outlines the preparation of a copper-based catalyst using copper(II) sulfate.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium carbonate (Na₂CO₃)

-

Zinc oxide (ZnO)

-

Barium chloride (BaCl₂) solution (for testing)

-

Distilled water

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

-

Centrifuge

-

Drying oven

Procedure:

-

Dissolve a specific amount of copper(II) sulfate in hot distilled water to create a copper sulfate solution (e.g., 90g in water at 60°C).

-

Separately, prepare a sodium carbonate solution (e.g., 60g in water).

-

Under constant stirring, slowly add the sodium carbonate solution to the copper sulfate solution. A precipitate will form. Continue adding the sodium carbonate solution until the pH of the mixture reaches approximately 10.

-

Filter the mixture to collect the precipitate.

-

Wash the precipitate thoroughly with distilled water. To ensure all sulfate ions are removed, test the wash water with a few drops of barium chloride solution; the absence of a white precipitate indicates the complete removal of sulfate.

-

Resuspend the washed precipitate in distilled water and add zinc oxide (e.g., 5g).

-

Stir the mixture, then filter it.

-

Centrifuge the filtrate to separate the solid catalyst.

-

Dry the collected solid in an oven at a controlled temperature (e.g., 50°C) until the desired water content is reached (e.g., 15%).

Role in Biological Signaling Pathways

Copper is a crucial modulator of various cell signaling pathways, primarily due to its redox activity.[8][9] One of the key pathways influenced by copper is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Copper has been shown to be essential for the activation of this pathway. Specifically, copper is required for the optimal activity of MEK1, a kinase that phosphorylates and activates ERK.[1] Copper ions bind directly to MEK1, enhancing its ability to phosphorylate ERK.[9] Copper chelation has been demonstrated to reduce the phosphorylation of ERK, highlighting the importance of copper in this signaling event.[1]

The following diagram illustrates the role of copper in the MAPK/ERK signaling pathway.

References

- 1. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK-dependent copper tolerance mechanisms revealed by integrated physiology and transcriptomics in peanut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Synthesis and Characterization of a Copper-Schiff Base Complex

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of a representative copper-Schiff base complex. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel metal-based therapeutic agents.

Introduction

Schiff base metal complexes are a significant class of coordination compounds, distinguished by their structural versatility and wide range of applications, particularly in medicinal chemistry.[1] These compounds are formed through the condensation of a primary amine with a carbonyl compound, resulting in a ligand containing an azomethine (-C=N-) functional group.[1][2] The coordination of these ligands with transition metals, such as copper(II), often enhances their biological activity, making them promising candidates for the development of novel therapeutic agents.[1][2][3] The resulting metal complexes exhibit diverse coordination geometries and oxidation states, which contribute to their potential as antibacterial, antifungal, and anticancer agents.[4][5]

This guide will detail the synthesis and characterization of a representative copper(II)-Schiff base complex, providing a foundational methodology for researchers in the field.

Synthesis of a Copper(II)-Schiff Base Complex

The synthesis of a copper(II)-Schiff base complex is typically a two-step process involving the initial synthesis of the Schiff base ligand followed by its complexation with a copper salt.[1]

2.1.1. Synthesis of the Schiff Base Ligand

A common method for synthesizing a Schiff base ligand involves the reflux condensation of an aldehyde with a primary amine.[1][6]

-

Materials:

-

4-(Diethylamino)-2-hydroxybenzaldehyde

-

4-Nitrobenzene-1,2-diamine

-

Ethanol

-

Glacial Acetic Acid

-

-

Procedure:

-

An equimolar amount of 4-(diethylamino)-2-hydroxybenzaldehyde and 4-nitrobenzene-1,2-diamine is dissolved in 40 mL of ethanol in a round-bottom flask.[6]

-

A few drops of glacial acetic acid are added to the solution to catalyze the reaction.[6]

-

The mixture is refluxed with continuous stirring for 2 hours.[6]

-

The resulting yellowish precipitate (the Schiff base ligand) is filtered, washed with warm methanol, and dried in a vacuum desiccator.[6]

-

2.1.2. Synthesis of the Copper(II) Complex

The synthesized Schiff base ligand is then reacted with a copper(II) salt to form the complex.[6]

-

Materials:

-

Synthesized Schiff Base Ligand

-

Copper(II) Acetate

-

Methanol

-

-

Procedure:

-

Copper(II) acetate is dissolved in 25 mL of methanol in a round-bottom flask with vigorous stirring.[6]

-

A solution of the Schiff base ligand (2 mol) in 20 mL of warm methanol is added dropwise to the copper(II) acetate solution.[6]

-

The mixture is heated and stirred for 4 hours.[6]

-

Upon cooling, the precipitate of the copper(II)-Schiff base complex is formed.[6]

-

The precipitate is filtered, washed with ethanol, and dried in a vacuum desiccator.[6]

-

Caption: Workflow for the synthesis of a Copper(II)-Schiff base complex.

Characterization of the Copper(II)-Schiff Base Complex

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized complex.

3.1.1. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help determine the coordination geometry.[1][6]

-

Methodology: The UV-Visible spectrum of the complex dissolved in a suitable solvent (e.g., methanol or DMF) is recorded.[6]

-

Data Interpretation: The presence of bands in the visible region can be attributed to d-d electronic transitions of the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands, which are indicative of a specific geometry, such as square planar.[6]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the coordination sites of the ligand to the metal ion.

-

Methodology: The IR spectrum of the solid complex is recorded.

-

Data Interpretation: A shift in the frequency of the azomethine (-C=N-) stretching vibration upon complexation indicates the coordination of the nitrogen atom to the copper ion. The appearance of new bands at lower frequencies can be assigned to the Cu-N and Cu-O stretching vibrations, further confirming coordination.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides insight into the oxidation state and geometry of the central metal ion.

-

Methodology: The magnetic susceptibility of the solid complex is measured at room temperature using a Gouy balance or a SQUID magnetometer.

-

Data Interpretation: The calculated magnetic moment for a copper(II) complex can help to confirm its geometry. For instance, a magnetic moment value of around 1.73 B.M. is typical for a monomeric copper(II) complex with one unpaired electron.

Molar conductance measurements help to determine whether the complex is an electrolyte or non-electrolyte in solution.

-

Methodology: The molar conductivity of a solution of the complex in a suitable solvent (e.g., DMF) is measured.

-

Data Interpretation: Low molar conductance values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion.

| Technique | Parameter Measured | Typical Result for a Cu(II)-Schiff Base Complex | Inference |

| UV-Visible | λmax (nm) | Bands around 404 nm and 523 nm | π → π*, LMCT, and d-d transitions suggesting square planar geometry.[6] |

| Infrared | Vibrational Frequencies (cm⁻¹) | Shift of C=N stretch; appearance of new M-N and M-O bands | Coordination of azomethine nitrogen and phenolic oxygen to Cu(II). |

| Magnetic Moment | Effective Magnetic Moment (μeff) in Bohr Magnetons (B.M.) | ~1.73 B.M. | Paramagnetic d⁹ system, consistent with Cu(II). |

| Molar Conductance | Molar Conductivity (ΛM) in Ω⁻¹ cm² mol⁻¹ | Low value | Non-electrolytic nature. |

Potential Biological Signaling Pathway

Copper complexes, including those with Schiff base ligands, are known to exhibit anticancer activity, which may involve the induction of apoptosis through various signaling pathways. One such pathway is the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

Caption: Hypothetical intrinsic apoptotic pathway induced by a copper-Schiff base complex.

This guide provides a foundational framework for the synthesis and characterization of copper-Schiff base complexes. The detailed protocols and characterization data serve as a valuable resource for researchers aiming to develop novel metal-based compounds for therapeutic applications. Further studies, including in vitro and in vivo biological evaluations, are necessary to fully elucidate the therapeutic potential of these promising compounds.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. mdpi.com [mdpi.com]

- 5. ijcrt.org [ijcrt.org]

- 6. pubs.acs.org [pubs.acs.org]

Mechanism of action of Coppertrace at a cellular level

"Coppertrace": A Case of Mistaken Identity in Scientific Literature

A comprehensive search of scientific databases and literature reveals that "Coppertrace" is not a recognized molecule, signaling pathway, or established scientific term within the research community. The term predominantly appears as the proper name for a senior living and rehabilitation facility.

This in-depth guide addresses the initial query for information on "this compound" by first clarifying this critical point of nomenclature. While the requested technical whitepaper on a specific entity named "this compound" cannot be produced due to its absence in scientific literature, this document will instead pivot to the broader, and highly relevant, topic of copper's role as a trace element in biological systems. This will include a detailed exploration of "cuproptosis," a recently discovered and significant form of copper-dependent cell death that was a recurring theme in the initial investigation.

This guide is intended for researchers, scientists, and drug development professionals who may be interested in the burgeoning field of metal-mediated cellular processes and its therapeutic implications.

The Enigma of "this compound": A Non-Existent Scientific Entity

Initial searches for "this compound" in scientific literature yielded no results pertaining to a specific molecule, protein, or pathway. Instead, the term is consistently associated with "Copper Trace," a senior living community[1][2]. This fundamental finding necessitates a redirection of the original request. It is plausible that "this compound" was a misnomer for a different concept or that the user was interested in the general biological functions of trace copper.

Copper: An Essential Trace Element with a Double-Edged Sword

Copper is an indispensable trace element for virtually all living organisms, playing a critical role as a catalytic cofactor for a multitude of enzymes involved in vital physiological processes[3]. These include mitochondrial respiration, iron metabolism, antioxidant defense, and neurotransmitter synthesis[3][4]. The concentration of copper within cells is tightly regulated, as an excess of free copper ions can be highly toxic, leading to the generation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA[3][5].

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

A significant recent discovery in the field of metal biology is "cuproptosis," a unique form of regulated cell death triggered by an accumulation of intracellular copper[4][5][6]. This process is distinct from other known cell death mechanisms like apoptosis and necroptosis[4].

The core mechanism of cuproptosis involves the direct binding of excess copper to lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle[4][7]. This binding leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death[4][7].

Key Molecular Players in Cuproptosis:

The induction and regulation of cuproptosis involve several key proteins:

-

Ferredoxin 1 (FDX1): An upstream regulator of protein lipoylation that is essential for cuproptosis[4].

-

Lipoylated TCA cycle enzymes: Direct targets of copper, including dihydrolipoamide S-acetyltransferase (DLAT)[7].

-

Copper Transporters: Proteins like CTR1 are responsible for copper uptake into cells[4].

Signaling Pathways and Experimental Workflows

While a specific "this compound" signaling pathway does not exist, the broader signaling networks influenced by copper are extensive and a subject of active research. Copper has been shown to impact several key signaling pathways, including the Ras/mitogen-activated protein kinase (MAPK) pathway and inflammatory signaling cascades[8][9].

Below are diagrammatic representations of the currently understood mechanism of cuproptosis and a general workflow for studying metal-induced cell death.

Caption: The signaling pathway of cuproptosis, initiated by excess intracellular copper.

Caption: A generalized experimental workflow for studying copper-induced cell death.

Quantitative Data Summary

Due to the non-existence of "this compound" in scientific literature, there is no quantitative data to summarize for this specific topic. However, studies on copper levels in various cancers and the efficacy of copper-targeting compounds in preclinical models are available. For instance, malignant tumors often exhibit higher concentrations of copper compared to their tissue of origin[3].

Experimental Protocols

As no experiments have been conducted on a non-existent "this compound," specific protocols cannot be provided. However, a general protocol for inducing and assessing cuproptosis in a laboratory setting would typically involve the following steps:

Objective: To determine if a compound induces cuproptosis in a specific cell line.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

Copper ionophore (e.g., elesclomol)

-

Reagents for cell viability assays (e.g., MTT or CellTiter-Glo)

-

Reagents for western blotting (antibodies against FDX1, DLAT)

-

Reagents for ROS detection (e.g., DCFDA)

-

Fluorescent probes for mitochondrial imaging (e.g., MitoTracker)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a predetermined density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the copper ionophore for a specified time course. Include a vehicle-treated control group.

-

-

Cell Viability Assessment:

-

Following treatment, assess cell viability using a standard method like the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compound.

-

-

Western Blot Analysis:

-

Lyse treated and control cells and quantify protein concentrations.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against key cuproptosis-related proteins (e.g., FDX1, DLAT) and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize protein bands.

-

-

Reactive Oxygen Species (ROS) Detection:

-

Load treated and control cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Measure the fluorescence intensity using a plate reader or flow cytometer to quantify intracellular ROS levels.

-

-

Mitochondrial Morphology Imaging:

-

Stain treated and control cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos).

-

Visualize mitochondrial morphology using fluorescence microscopy to assess for any treatment-induced changes, such as fragmentation.

-

Future Directions

While the term "this compound" does not hold a place in the scientific lexicon, the study of copper's biological roles is a rapidly evolving field. The discovery of cuproptosis has opened new avenues for cancer therapy by targeting copper metabolism[4][10]. Future research will likely focus on elucidating the intricate regulatory mechanisms of cuproptosis, identifying biomarkers for predicting sensitivity to copper-targeting therapies, and developing novel drugs that can modulate intracellular copper levels for therapeutic benefit. The potential for copper-based strategies in treating various diseases, from cancer to neurodegenerative disorders, underscores the importance of continued investigation into the multifaceted world of trace metal biology.

References

- 1. cardon.us [cardon.us]

- 2. cardon.us [cardon.us]

- 3. Trace elements in human physiology and pathology. Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper metabolism and cuproptosis: broad perspectives in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism and therapeutic landscape of copper and cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. Interplay of Ferroptosis and Cuproptosis in Cancer: Dissecting Metal-Driven Mechanisms for Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Coppertrace (Copper (II) Chloride)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coppertrace, chemically known as copper (II) chloride (CuCl₂), is a compound with diverse applications, including as a catalyst in chemical reactions and as a fungicide.[1][2] This document provides a comprehensive overview of the preliminary toxicity data for this compound, drawing from in vitro and in vivo studies. The information presented herein is intended to guide researchers and professionals in drug development and toxicology in understanding the potential hazards associated with this compound. Key findings on acute toxicity, genotoxicity, developmental and reproductive toxicity, and mechanisms of action, including impacts on cellular signaling pathways, are detailed. All quantitative data are summarized in tabular format, and detailed experimental protocols for key assays are provided.

Chemical and Physical Properties

This compound is the common name for copper (II) chloride. It exists in both anhydrous (CuCl₂) and dihydrate (CuCl₂·2H₂O) forms.[3][4] The dihydrate is a blue-green crystalline solid that is highly soluble in water.[2]

Toxicological Data Summary

The toxicological profile of this compound indicates that it is harmful if swallowed and can cause severe skin, eye, and respiratory irritation.[4][5] It is also recognized as being very toxic to aquatic life with long-lasting effects.[4][6]

Acute Toxicity

The primary route of acute toxicity is oral ingestion.

| Test Organism | Route of Administration | Toxicity Value (LD50) | Reference |

| Rat (anhydrous) | Oral | 584 mg/kg | [3] |

| Rat (dihydrate) | Oral | 140 mg/kg | |

| Rat (dihydrate) | Oral | 336 mg/kg | [5] |

| Human (oral) | Oral | 200 mg/kg (LDLo) |

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

In Vitro Toxicity

In vitro studies have demonstrated the cytotoxic and genotoxic potential of copper chloride.

| Cell Line/Organism | Assay | Concentration/Dose | Observed Effects | Reference |

| Human Lymphocytes | Chromosome Aberration (CA) & Micronucleus (MN) tests | 3, 6, and 12 µg/mL | Dose-dependent increase in CA and MN frequency. | [7] |

| Human Lymphocytes | Cytotoxicity | 6 and 12 µg/mL | Significant decrease in mitotic and nuclear division index. | [7] |

| Allium cepa (onion) root cells | Root Growth Inhibition | EC50 = 0.5 mg/L | Statistically significant decrease in root length. | [8] |

| Allium cepa (onion) root cells | Mitotic Index (MI) | Concentration- and time-dependent | Decrease in MI and increase in chromosomal aberrations. | [1][8] |

| Human breast cancer cells (MDA-MB468) | MTT Assay | 1 µM (72h) | Approximately 52% cell survival. | [9] |

| Human breast cancer cells (MDA-MB468) | MTT Assay | 1000 µM (48h) | Approximately 70% cell survival. | [9] |

| Human colon cancer (SW480, SW620), prostate cancer (PC3) | MTT Assay | IC50: 96.3 - 109.4 µM | Negligible cytotoxicity compared to thiourea derivatives. | [10] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration

In Vivo Toxicity

Studies in animal models have provided insights into the systemic toxicity of this compound.

| Test Organism | Study Type | Dosing Regimen | Key Findings | NOAEL | Reference |

| Rat | Combined repeated dose and reproductive/developmental | Gavage: 0, 1.3, 5, 20, 80 mg/kg/day | 80 mg/kg/day: female deaths, reduced food consumption, hematological changes, squamous cell hyperplasia of the stomach. Increased icteric and runt pups. | General Toxicity: 5 mg/kg/day (male), 1.3 mg/kg/day (female). Reproductive/Developmental: 20 mg/kg/day. | [11] |

| Goldfish (Carassius auratus) | Genotoxicity and Histopathology | Acute exposure (24-96h) to 1, 1.5, 2 mg/L | Increased DNA damage (comet assay), micronucleus counts, and gill tissue alterations. | Not Determined | [12] |

| South American toad (Rhinella arenarum) embryos | Acute Toxicity (96h) | 0.001-100 mg/L | LC50 = 0.080 mg/L. Developmental abnormalities (delay, edema, axial flexure, microcephaly). | Not Determined | [13] |

| South American toad (Rhinella arenarum) larvae | Acute Toxicity (96h) | 0.001-100 mg/L | LC50 = 0.21 mg/L. Spasmodic contractions and weak movements. | Not Determined | [13] |

NOAEL: No-Observed-Adverse-Effect Level; LC50: Lethal Concentration, 50%

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving the induction of oxidative stress, DNA damage, and the disruption of key cellular signaling pathways.

Oxidative Stress

Excess copper can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[14][15] Studies have shown that copper chloride exposure can lead to a decrease in intracellular glutathione (GSH) levels and reduced activity of antioxidant enzymes like glutathione reductase (GR), superoxide dismutase (SOD), and catalase.[15][16]

Genotoxicity

This compound has demonstrated mutagenic properties. It can cause chromosomal aberrations, an increase in micronuclei frequency, and DNA damage, as evidenced by comet assays.[7][8][12] The binding of copper ions to DNA is a proposed mechanism for its genotoxic effects.[1]

Disruption of Cellular Signaling

Copper is a known modulator of various cell signaling pathways. Dysregulation of copper homeostasis can have significant pathological consequences.[17]

-

MAPK Pathway: Copper is required for the activation of MEK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.[18]

-

Endoplasmic Reticulum (ER) Stress: Copper has been shown to be involved in the ER stress pathway, which can trigger apoptosis.[14]

-

Neurotransmitter Receptors: Copper can modulate the activity of several neurotransmitter receptors, including NMDA, GABA, and AMPA receptors, thereby affecting synaptic transmission.[17][18]

-

Inflammatory Signaling: Recent research has identified a copper-signaling pathway that drives inflammation. Mitochondrial copper(II) catalyzes NAD(H) redox cycling, which supports the metabolic and epigenetic programming of inflammatory macrophages.[19]

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

-

Treatment: Expose the cells to various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).[9][20]

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.[20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the treated and control samples.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

-

Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

Allium cepa (Onion) Root Tip Assay

This is a plant-based bioassay for evaluating cytotoxicity and genotoxicity.

-

Bulb Preparation: Grow onion bulbs in water until roots reach a desired length.

-

Treatment: Expose the onion roots to different concentrations of this compound for a specified duration.

-

Root Tip Fixation: Excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

-

Hydrolysis and Staining: Hydrolyze the root tips in acid and then stain them with a chromosome-specific stain (e.g., acetocarmine or Feulgen).

-

Slide Preparation: Squash the stained root tips on a microscope slide to create a monolayer of cells.

-

Microscopic Analysis: Examine the slides under a microscope to determine the mitotic index (the proportion of dividing cells) and to score for different types of chromosomal aberrations (e.g., bridges, fragments, laggards).[8]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Screening

Caption: Workflow for In Vitro Toxicity Screening.

Signaling Pathways Affected by this compound

Caption: Signaling Pathways Disrupted by Excess Copper.

Conclusion

The available data indicate that this compound (copper (II) chloride) possesses moderate acute oral toxicity and is a significant irritant. In vitro and in vivo studies have consistently demonstrated its genotoxic potential, causing DNA damage and chromosomal aberrations. Furthermore, this compound can induce reproductive and developmental toxicity at higher doses. The primary mechanisms of toxicity appear to be the induction of oxidative stress and the disruption of critical cellular signaling pathways, including the MAPK and inflammatory pathways. This preliminary toxicity profile underscores the need for careful handling and thorough risk assessment when working with this compound. Further research is warranted to fully elucidate the long-term health effects and to establish more comprehensive dose-response relationships for various toxicological endpoints.

References

- 1. Cytotoxic and genotoxic evaluation of copper oxychloride through Allium test and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper II chloride [sitem.herts.ac.uk]

- 3. cochise.edu [cochise.edu]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. Copper(II) Chloride Dihydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Genotoxicity and cytotoxicity of copper oxychloride in cultured human lymphocytes using cytogenetic and molecular tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined repeated dose and reproductive/developmental toxicities of copper monochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jifro.ir [jifro.ir]

- 13. Toxicological assessment of the effects of CuCl2 and CuO nanoparticles on early developmental stages of the South American toad, Rhinella arenarum by standardized bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chronic copper exposure elicit neurotoxic responses in rat brain: Assessment of 8-hydroxy-2-deoxyguanosine activity, oxidative stress and neurobehavioral parameters | Cellular and Molecular Biology [cellmolbiol.org]

- 16. Oxidative damage of copper chloride overload to the cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 18. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Coppertrace with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Coppertrace" does not correspond to a specifically identified compound in the public scientific literature. This guide therefore focuses on the well-documented interactions of copper with biological membranes, treating "this compound" as a representative copper-based tracer. The principles and methodologies described herein are based on the established behavior of copper ions and copper-containing molecules in biological systems.

Introduction

Copper is an essential trace element involved in a myriad of physiological processes, from cellular respiration to signal transduction.[1][2] Its ability to cycle between two oxidation states, Cu¹⁺ and Cu²⁺, makes it a critical cofactor for numerous enzymes. However, this same redox activity can lead to the generation of reactive oxygen species (ROS), necessitating tight regulation of its intracellular concentration.[3] The initial point of contact for copper with a cell is the biological membrane, a complex and dynamic interface that governs cellular entry, senses extracellular signals, and maintains cellular integrity. Understanding the interaction of copper-based compounds, such as a hypothetical "this compound," with biological membranes is therefore crucial for elucidating their mechanisms of action, potential therapeutic applications, and toxicological profiles.

This technical guide provides a comprehensive overview of the core principles governing the interaction of copper with biological membranes, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Quantitative Data on Copper-Membrane Interactions

The interaction of copper with biological membranes can be quantified through various biophysical parameters. These measurements are essential for understanding the affinity, kinetics, and functional consequences of this interaction.

| Parameter | Value/Range | Biological Context | Experimental Method | Reference |

| Binding Affinity (Kd) | µM to mM | Binding to phospholipids (e.g., phosphatidylserine) and membrane proteins. | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | [4] |

| Effect on Membrane Potential | Depolarization or hyperpolarization | Inhibition of ion channels (e.g., Na+, K+, Ca2+ channels).[5][6] | Patch-Clamp Electrophysiology | [6] |

| Alteration in Membrane Fluidity | Decrease in fluidity (ordering effect) | Interaction with phospholipid headgroups, particularly phosphatidylcholine.[5][7] | Fluorescence Anisotropy/Polarization | [5] |

| Cellular Uptake (Km) | ~1-5 µM for CTR1 | High-affinity copper transporter 1 (CTR1)-mediated uptake.[8] | Radiolabeled Copper (⁶⁴Cu) Uptake Assays | [8] |

| IC₅₀ for Ion Channel Inhibition | 4.3 µM (AMPA receptors), 15 µM (NMDA receptors) | Inhibition of glutamate receptor ion channels in neurons. | Electrophysiology (Whole-cell recording) | [9] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction of copper-containing compounds with biological membranes. Below are detailed methodologies for key experiments.

Assessing Membrane Binding and Fluidity

Objective: To quantify the binding affinity of this compound to lipid vesicles and its effect on membrane fluidity.

Methodology: Fluorescence Spectroscopy

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) composed of lipids relevant to the biological membrane of interest (e.g., POPC, POPS, cholesterol) using extrusion or electroformation.

-

Fluorescent Probe Incorporation: Incorporate a fluorescent membrane probe, such as Laurdan or DPH, into the lipid vesicles during their preparation. Laurdan is sensitive to the polarity of its environment and can report on lipid packing, while DPH reports on the rotational mobility of the probe within the bilayer.

-

Titration: Titrate the vesicle suspension with increasing concentrations of this compound.

-

Fluorescence Measurement:

-

Binding: If this compound is fluorescent, measure the increase in its fluorescence intensity or a shift in its emission spectrum upon binding to the vesicles. Alternatively, use a fluorescently labeled lipid and measure the quenching of its fluorescence by this compound.

-

Fluidity: For Laurdan, measure the emission spectra at two wavelengths (e.g., 440 nm and 490 nm) and calculate the Generalized Polarization (GP) value. For DPH, measure the fluorescence anisotropy or polarization. A change in GP or anisotropy indicates an alteration in membrane fluidity.

-

-

Data Analysis:

-

Binding: Plot the change in fluorescence as a function of this compound concentration and fit the data to a binding isotherm (e.g., Langmuir or Hill equation) to determine the dissociation constant (Kd).

-

Fluidity: Plot the change in GP or anisotropy as a function of this compound concentration to determine the dose-dependent effect on membrane fluidity.

-

Investigating Cellular Uptake and Trafficking

Objective: To determine the mechanism and pathway of this compound internalization into cells.

Methodology: Confocal Microscopy and Endocytosis Inhibitor Assay

-

Cell Culture: Culture the cells of interest (e.g., HeLa, SH-SY5Y) on glass-bottom dishes suitable for high-resolution microscopy.

-

Fluorescent Labeling: If this compound is not inherently fluorescent, it should be conjugated to a fluorescent dye.

-

Co-localization Studies:

-

Incubate the cells with fluorescently labeled this compound for various time points.

-

Co-stain the cells with fluorescent markers for specific endocytic pathways and organelles, such as:

-

Clathrin-mediated endocytosis: Fluorescently labeled transferrin or antibodies against the clathrin light chain.

-

Caveolae-mediated endocytosis: Fluorescently labeled cholera toxin B subunit or antibodies against caveolin-1.[10]

-

Early endosomes: Antibodies against EEA1 or Rab5.[11]

-

Late endosomes/Lysosomes: LysoTracker probes or antibodies against LAMP1.[12]

-

-

-

Image Acquisition: Acquire multi-channel fluorescence images using a confocal microscope.

-

Endocytosis Inhibition:

-

Pre-treat the cells with pharmacological inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin or methyl-β-cyclodextrin for caveolae-mediated endocytosis).[10]

-

Incubate the inhibitor-treated cells with fluorescently labeled this compound.

-

Quantify the intracellular fluorescence intensity to determine the effect of each inhibitor on this compound uptake.

-

-

Data Analysis:

-

Co-localization: Use image analysis software to calculate colocalization coefficients (e.g., Pearson's or Manders' coefficients) between this compound and the different organelle markers.[14][15]

-

Inhibition: Compare the intracellular fluorescence of this compound in inhibitor-treated cells to control cells to identify the primary uptake pathway.

-

Visualization of Signaling Pathways and Experimental Workflows

Copper ions can modulate various signaling pathways at the plasma membrane, often by interacting with membrane receptors and enzymes.

Signaling Pathways Influenced by Copper

The diagram below illustrates how copper can influence key signaling cascades at the plasma membrane, such as the MAPK and PI3K-Akt pathways. Extracellular copper can bind to growth factor receptors, while intracellular copper can directly regulate the activity of kinases and phosphatases.[1]

Caption: Copper-mediated modulation of cell signaling pathways.

Experimental Workflow for Characterizing this compound-Membrane Interaction

The following diagram outlines a logical workflow for a comprehensive investigation of this compound's interaction with biological membranes.

Caption: Workflow for studying this compound-membrane interactions.

Conclusion

The interaction of copper with biological membranes is a multifaceted process with significant physiological and pathological implications. As a copper-based tracer, "this compound" would likely engage with cellular membranes through a combination of electrostatic and coordination chemistry, binding to both lipid and protein components. This interaction can lead to alterations in membrane structure and function, including changes in fluidity and ion transport. Furthermore, cellular uptake via transporters like CTR1 allows copper to enter the cell and modulate intracellular signaling pathways, ultimately influencing cell fate.

The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of a novel copper compound's interaction with biological membranes. A thorough understanding of these fundamental interactions is paramount for the rational design and development of new copper-based therapeutics and diagnostic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace elements in human physiology and pathology. Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper (II) Interactions with Phosphatidylserine in Membranes: Biophysical Insights, Binding Mechanisms, and Physiological Consequences - Blacklight [etda.libraries.psu.edu]

- 5. Cu2+ ions interact with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. Effects of trace elements on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of copper uptake mediated by human CTR1: a mutational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper signaling in the mammalian nervous system: synaptic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negatively charged Cu1.33S nanochains: endocytic pathway, photothermal therapy and toxic effect in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic internalization and recycling of a metal ion transporter: Cu homeostasis and CTR1, the human Cu+ uptake system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualization of membrane localization and the functional state of CB2R pools using matched agonist and inverse agonist probe pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Endosomal Recycling Pathway-At the Crossroads of the Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microscopyu.com [microscopyu.com]

- 15. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Compound "Coppertrace" Does Not Appear to be a Recognized Chemical Entity

An extensive search of scientific and chemical databases has revealed no evidence of a specific compound or drug designated by the name "Coppertrace." The term does not appear in the scientific literature in the context of a distinct molecule with structural analogs and derivatives. Therefore, the creation of an in-depth technical guide or whitepaper on the structural analogs and derivatives of "this compound" is not possible.

The search results for "this compound" primarily fall into two categories:

-

Electronics and Materials Science: In this context, "copper trace" refers to the conductive copper pathways on printed circuit boards and other electronic substrates. Research in this area focuses on the reliability and material properties of these traces under various conditions.[1]

-

A Proper Name: "Copper Trace" is the name of a senior living community in Westfield, Indiana.[2][3][4][5][6][7][8][9][10]

While the element copper and its various compounds are of significant biological importance and are the subject of extensive research, there is no indication of a specific, named compound "this compound" that would have structural analogs and derivatives in the way a drug or lead compound would.[11] Scientific literature discusses a wide array of copper complexes and their biological activities, but none are referred to by this name.[12]

Due to the non-existence of a specific chemical entity named "this compound," the core requirements of the request, including data presentation on its analogs, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

References

- 1. An Overview of Substrate Copper Trace Crack Through Experiments, Characterization, and Numerical Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper Trace | Assisted Living | Westfield, IN 46074 | 15 Reviews [aplaceformom.com]

- 3. seniorhousingnet.com [seniorhousingnet.com]

- 4. Copper Trace Health & Living Community - ElderLife Financial [elderlifefinancial.com]

- 5. cardon.us [cardon.us]

- 6. nursa.com [nursa.com]

- 7. Copper Trace | Carmel | LivingPath [livingpath.com]

- 8. cardon.us [cardon.us]

- 9. assistedlivingcenter.com [assistedlivingcenter.com]

- 10. Copper Trace - 13 Reviews - Westfield, IN [caring.com]

- 11. Trace elements in human physiology and pathology. Copper - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Trace Copper in Biological Systems

Introduction

This technical guide provides an in-depth overview of the spectroscopic analysis of trace copper, a critical transition metal involved in a myriad of cellular processes. While the term "Coppertrace" does not correspond to a specific, universally recognized spectroscopic probe, this document interprets it as the comprehensive methodology for tracing and quantifying copper's role in biological systems. The following sections detail the spectroscopic techniques, experimental protocols, and relevant signaling pathways for researchers, scientists, and drug development professionals engaged in studying copper homeostasis and its implications in health and disease.

Data Presentation

Quantitative data from spectroscopic analysis of trace copper is essential for understanding its subcellular distribution and enzymatic functions. The following tables summarize key spectroscopic methods and copper-modulated signaling pathways.

Table 1: Spectroscopic Techniques for Trace Copper Analysis

| Technique | Principle | Application in Copper Analysis | Detectable Form of Copper |

| X-ray Absorption Spectroscopy (XAS) | An element-specific method that provides structural information by exciting an inner core electron to an empty valence shell.[1] | Determination of copper oxidation state (e.g., Cu(I), Cu(II), Cu(III)) and coordination environment in complexes.[1][2] | Bound and complexed copper |

| Long Pathlength Absorbance Spectroscopy | Measures the absorbance of a copper complex (e.g., with bathocuproine disulfonate) over a long pathlength for high sensitivity.[3] | Quantification of dissolved copper concentrations in aqueous samples, such as natural seawater and drinking water.[3] | Dissolved copper ions |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. | Analysis of the chemical state of copper in minerals and other solid samples.[4] | Copper in solid materials |

| Fluorescence Microscopy (Co-localization) | Utilizes fluorescent labels with distinct emission wavelengths to observe the spatial overlap of molecules within a cell.[5][6] | To determine if copper-binding proteins or copper-dependent enzymes are located in the same subcellular compartments.[5][6] | Requires a fluorescent probe for copper |

Table 2: Key Signaling Pathways Modulated by Intracellular Copper

| Signaling Pathway | Role of Copper | Associated Cellular Processes |

| RAF-MEK-ERK (MAPK) Pathway | Copper ions can function as allosteric modulators, activating MEK1 and MEK2, which in turn phosphorylate ERK1 and ERK2.[7] This activation can enhance cell proliferation.[7] | Cell proliferation, growth, and differentiation.[7] |

| PI3K/AKT Pathway | Copper can activate kinases like PI3K, promoting downstream signaling.[8] | Cell survival, growth, and metabolism. |

| NF-κB Pathway | Copper ions can trigger the NF-κB signaling pathway, leading to the release of inflammatory cytokines.[8] | Inflammatory responses and cell survival.[8] |

| ULK1/2-mediated Autophagy | Copper directly binds to and activates ULK1/2, initiating autophagy.[9] | Nutrient recycling and cellular homeostasis.[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving trace copper analysis. The following protocols provide a general framework for spectroscopic analysis and sample preparation.

Protocol 1: General Workflow for Trace Copper Analysis using X-ray Absorption Spectroscopy (XAS)

This protocol outlines the key steps for analyzing the oxidation state and coordination environment of copper in biological samples.

1. Sample Preparation:

- Isolate the protein or cellular fraction of interest containing the copper complex.

- Concentrate the sample to a suitable level for XAS analysis, typically in the micromolar to millimolar range.

- Load the sample into an appropriate XAS sample holder and flash-freeze in liquid nitrogen to prevent radiation damage.

2. Data Acquisition:

- Perform XAS measurements at a synchrotron light source.

- Collect data at the copper K-edge (approximately 8.98 keV).

- Record the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions. The XANES region provides information on the oxidation state and coordination geometry, while the EXAFS region reveals details about the number and type of neighboring atoms.[1][2]

3. Data Analysis:

- Calibrate the energy scale of the collected spectra using a copper foil standard.

- Average multiple scans to improve the signal-to-noise ratio.

- Analyze the XANES region by comparing the edge position and pre-edge features to those of known copper standards to determine the oxidation state.[1]

- Fit the EXAFS data using theoretical models to determine the coordination number, bond distances, and types of ligands surrounding the copper atom.

Protocol 2: Co-localization Analysis of a Copper Probe with a Subcellular Marker

This protocol describes the steps for visualizing the subcellular localization of a hypothetical fluorescent copper probe.

1. Cell Culture and Labeling:

- Culture cells on glass-bottom dishes suitable for microscopy.

- Incubate the cells with the fluorescent copper probe at a predetermined concentration and for a specific duration.

- Label the subcellular compartment of interest (e.g., mitochondria, lysosomes) with a specific fluorescent marker (e.g., MitoTracker, LysoTracker) that has a distinct emission spectrum from the copper probe.

2. Image Acquisition:

- Wash the cells to remove excess probes.

- Acquire images using a confocal or widefield fluorescence microscope.[5]

- Capture separate images for each fluorescent channel, ensuring that the emission spectra of the two fluorochromes are sufficiently separated to avoid bleed-through.[5]

3. Image Analysis:

- Use image analysis software (e.g., ImageJ, Image-Pro Plus) to merge the individual channel images into a composite image.[5][10]

- Quantify the degree of co-localization using statistical methods such as Pearson's Correlation Coefficient (PCC) or Manders' Overlap Coefficients (M1 and M2).[6][10][11] A high PCC value (close to +1) indicates a strong positive correlation between the intensities of the two probes, suggesting co-localization.[11]

Mandatory Visualization

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

Caption: The RAF-MEK-ERK signaling pathway, with copper acting as an allosteric activator of MEK1/2.

Caption: A generalized experimental workflow for the spectroscopic analysis of trace copper.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. X-ray Spectroscopic Characterization Methods for Copper Complexes | ScholarWorks [scholarworks.calstate.edu]

- 3. "Long Pathlength Absorbance Spectroscopy: Trace Copper Analysis Using a" by Michael R. Callahan, Joan B. Rose et al. [digitalcommons.usf.edu]

- 4. X-ray photoelectron spectroscopic study of copper minerals | Semantic Scholar [semanticscholar.org]

- 5. microscopyu.com [microscopyu.com]

- 6. Colocalization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Colocalization Analysis - ImageJ [imagej.net]

- 11. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of [⁶⁴Cu]Cu-ATSM (Coppertrace)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 ([⁶⁴Cu]) labeled diacetyl-bis(N4-methylthiosemicarbazone) ([⁶⁴Cu]Cu-ATSM), often referred to as Coppertrace in a broader sense of copper-based tracers, is a significant radiopharmaceutical for positron emission tomography (PET) imaging. Its primary application lies in the non-invasive detection and quantification of hypoxic tissues in tumors.[1][2][3][4] Tumor hypoxia is a critical factor in cancer progression and resistance to therapies, making its imaging valuable for drug development and treatment planning.[2][3][4] The lipophilic nature of Cu-ATSM allows it to readily cross cell membranes. In the low-oxygen environment of hypoxic cells, the Cu(II) complex is reduced and trapped intracellularly, which is the fundamental mechanism for its imaging capabilities.[4]

This document provides detailed protocols for the synthesis of the ATSM ligand and the subsequent radiolabeling with Copper-64 to produce [⁶⁴Cu]Cu-ATSM. Both manual and automated synthesis methodologies are described, along with quality control parameters.

Synthesis of the ATSM Ligand

A common and effective method for synthesizing the ATSM ligand is through the condensation reaction of 4-methyl-3-thiosemicarbazide with diacetyl (2,3-butanedione).[4]

Experimental Protocol: ATSM Ligand Synthesis

Materials:

-

4-Methyl-3-thiosemicarbazide

-

Diacetyl (2,3-butanedione)

-

Ethanol

-

Glacial acetic acid

Procedure: [4]

-

Dissolve 1.2 g (11.4 mmol) of 4-methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and stirring.

-

In a separate container, prepare an ethanolic solution of diacetyl by adding 0.5 mL (5.7 mmol) of diacetyl to a small amount of ethanol.

-

Add the ethanolic diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.

-

Add 5-6 drops of glacial acetic acid to the reaction mixture.

-

Reflux the reaction mixture at 60-70 °C for 4 hours. A white precipitate should form.

-

For complete precipitation, cool the flask and store it at 4 °C overnight.

-

Collect the white precipitate (ATSM ligand) by filtration and wash with cold ethanol.

Radiosynthesis of [⁶⁴Cu]Cu-ATSM

The radiolabeling process involves the chelation of the radioactive copper isotope, ⁶⁴Cu, by the synthesized ATSM ligand. Both manual and automated synthesis methods have been successfully employed.

Manual Radiosynthesis Protocol

Materials:

-

[⁶⁴Cu]CuCl₂ in acidic medium

-

3M Sodium acetate solution

-

ATSM ligand

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

C18 Sep-Pak column

-

Ethanol

-

Water

-

Nitrogen gas

Procedure: [4]

-

Transfer the [⁶⁴Cu]CuCl₂ solution (5-50 mCi) to a vial containing 4 mL of 3M sodium acetate to create a [⁶⁴Cu]copper acetate solution.

-

Prepare a solution of the ATSM ligand by dissolving 4 μg in 0.1 mL of anhydrous DMSO.

-

Add the ATSM solution to the [⁶⁴Cu]copper acetate solution.

-

Vortex the mixture at 25°C for 5 minutes.

-

Cool the reaction mixture in an ice bath.

-

Pre-treat a C18 Sep-Pak column with 5 mL of ethanol followed by 2 mL of water.

-

Rapidly inject the cooled reaction mixture onto the pre-treated C18 Sep-Pak column.

-

Wash the column with 4 mL of water.

-

Purge the column with a stream of dry nitrogen gas.

-

Elute the final [⁶⁴Cu]Cu-ATSM product with small portions (0.2 mL) of absolute ethanol.

Automated Radiosynthesis Protocol (using GE TRACERlab FXN)

Automated synthesis modules provide a standardized and reproducible method for the production of [⁶⁴Cu]Cu-ATSM.[1][2][3]

-

Transfer the [⁶⁴Cu]CuCl₂ solution to the reactor of the Tracerlab FX2 N synthesis module.

-

Evaporate the solution at 90°C for 30 minutes under a flow of Helium and vacuum to remove excess HCl.

-

Increase the temperature to 130°C to ensure the dryness of the [⁶⁴Cu]CuCl₂.

-

Cool the reactor and maintain it at 40°C.

-

Add 0.5 M sodium acetate buffer (2 mL, pH = 5.89) to the reactor to re-dissolve the [⁶⁴Cu]CuCl₂.

-

Add the H₂-ATSM precursor (20 μg in 20 μl DMSO solution) to the reactor along with 0.1 ml of ethanol.

-

Stir the reaction mixture for 10 minutes.

-

The subsequent purification is typically automated, involving passage through a C18 cartridge to isolate the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and quality control of [⁶⁴Cu]Cu-ATSM.

| Parameter | Value | Reference |

| ATSM Ligand Synthesis | ||

| 4-Methyl-3-thiosemicarbazide | 1.2 g (11.4 mmol) | [4] |

| Diacetyl | 0.5 mL (5.7 mmol) | [4] |

| Reflux Temperature | 60-70 °C | [4] |

| Reflux Time | 4 hours | [4] |

| Manual Radiosynthesis | ||

| [⁶⁴Cu]CuCl₂ Activity | 5-50 mCi | [4] |

| ATSM Ligand Amount | 4 µg | [4] |

| Reaction Temperature | 25 °C | [4] |

| Reaction Time | 5 minutes | [4] |

| Automated Radiosynthesis | ||

| H₂-ATSM Precursor | 20 µg | [3] |

| Reaction Temperature | 40 °C | [1][3] |

| Reaction Time | 10 minutes | [3] |

| Quality Control | ||

| Radiochemical Purity | >99% | [1][2][3] |

| Molar Activity (HPLC) | 2.2–5.5 Ci/μmol | [1][2][3] |

| Molar Activity (ATSM-titration) | 2.2–2.6 Ci/μmol | [1][2][3] |

| Molar Activity (ICP-MS) | 3.0–4.4 Ci/μmol | [1][2][3] |

| Radiochemical Stability | Maintained for 20 hours | [1][2][3] |

Visualizations

Experimental Workflow for Manual [⁶⁴Cu]Cu-ATSM Synthesis

Caption: Workflow for the manual synthesis and purification of [⁶⁴Cu]Cu-ATSM.

Proposed Mechanism of [⁶⁴Cu]Cu-ATSM Retention in Hypoxic Cells

Caption: Proposed mechanism of [⁶⁴Cu]Cu-ATSM retention in hypoxic cells.

References

- 1. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an automated production process of [64 Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nva.sikt.no [nva.sikt.no]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Coppertrace in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element crucial for a myriad of physiological processes, including cellular respiration, antioxidant defense, and signal transduction.[1][2] However, the dysregulation of copper homeostasis is implicated in various pathological conditions, including neurodegenerative diseases and cancer.[1][3][4] "Coppertrace" represents a class of fluorescent probes designed to visualize and quantify labile copper pools within living cells, providing a powerful tool to investigate the intricate roles of this metal ion in cellular function and disease.[5][6][7][8] These sensors typically exhibit a "turn-on" fluorescence response upon selectively binding to intracellular copper ions, primarily Cu(I), which is the prevalent form in the reducing intracellular environment.[6][9][10]

This document provides detailed application notes and protocols for utilizing this compound fluorescent probes in cell culture experiments to monitor intracellular labile copper, investigate copper trafficking, and assess the impact of copper modulation on cellular signaling pathways.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times for Fluorescent Copper Probes

| Probe Name/Type | Cell Line Example | Working Concentration | Incubation Time | Reference(s) |

| Coppersensor-1 (CS1) | HeLa | 5 µM | 5-20 min | [11] |

| Coppersensor 790 (CS790AM) | HEK 293T | 2 µM | 15 min | [7][12] |

| Fluorescein-based probe (N4) | MCF-7 | 20 µM | 30 min | [13] |

| Rhodamine-based probe (L1) | MCF-7 | 10 µM | 30 min | [14] |

| FluTPA2 | HeLa | 5 µM | 3 h | [9] |

Table 2: Common Reagents for Modulating Intracellular Copper Levels

| Reagent Type | Reagent Name | Typical Working Concentration | Effect on Intracellular Labile Copper | Reference(s) |

| Copper Salt | Copper (II) Chloride (CuCl₂) | 20-200 µM | Increases | [9] |

| Copper Chelator | Tetraethylenepentamine (TEPA) | Varies (cell-dependent) | Decreases | [15] |

| Copper Chelator | tris[2(ethylthio)ethyl]amine (NS3') | 100 µM | Decreases | [7][12] |

| Copper Ionophore | Dithiocarbamates | Varies | Increases | [16] |

| Copper Ionophore | Elesclomol | Varies | Increases | [16] |

Experimental Protocols

Protocol 1: Imaging Labile Copper Pools in Live Cells

This protocol describes the fundamental procedure for staining live cells with a this compound probe and visualizing intracellular labile copper using fluorescence microscopy.

Materials:

-

This compound fluorescent probe (e.g., CS1, CS790AM)

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips to allow for adherence and growth to 50-80% confluency.

-

Probe Preparation: Prepare a stock solution of the this compound probe (typically 1 mM) in anhydrous DMSO.[11]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS, HBSS) to the desired working concentration (refer to Table 1).

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS or HBSS. c. Add the this compound working solution to the cells and incubate at 37°C for the recommended time (refer to Table 1), protected from light.[11]

-

Washing: a. Remove the staining solution. b. Wash the cells twice with warm PBS or HBSS to remove any unbound probe.

-

Imaging: a. Add fresh, pre-warmed culture medium or imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific this compound probe.

Protocol 2: Modulating Intracellular Labile Copper Levels

This protocol allows for the investigation of cellular responses to changes in labile copper concentrations using copper salts to increase and chelators to decrease copper levels.

Materials:

-

Cells stained with a this compound probe (following Protocol 1)

-

Copper (II) Chloride (CuCl₂) stock solution

-

Copper chelator (e.g., TEPA) stock solution

-

Complete cell culture medium

-

Fluorescence microscope

Procedure:

A. Increasing Intracellular Copper:

-

Prepare a stock solution of CuCl₂ in sterile water.

-

After staining with the this compound probe (Protocol 1, step 5), add fresh culture medium containing the desired final concentration of CuCl₂ (e.g., 100 µM) to the cells.[10]

-

Incubate the cells for a specific duration (e.g., 1-8 hours) at 37°C.[9][10]

-

Wash the cells with PBS to remove extracellular copper.

-

Image the cells to observe the increase in fluorescence intensity, indicative of elevated labile copper.

B. Decreasing Intracellular Copper:

-

Prepare a stock solution of a suitable copper chelator (e.g., TEPA) in sterile water or an appropriate solvent.

-

After staining with the this compound probe, add fresh culture medium containing the desired final concentration of the chelator to the cells.

-

Incubate for a specific duration at 37°C. The optimal incubation time should be determined empirically.

-

Image the cells to observe the decrease in fluorescence intensity, indicating a reduction in labile copper. This can also be performed on cells previously treated with a copper salt to observe the reversal of the fluorescence signal.[12]

Protocol 3: Cytotoxicity Assay

Excess copper can be toxic to cells.[17] This protocol uses a standard MTT assay to assess the cytotoxicity of copper or copper-modulating compounds.

Materials:

-

Cultured cells in a 96-well plate

-

Copper compound or test agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the copper compound or test agent for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Signaling Pathways

Copper ions are not merely passive components but act as signaling molecules that can modulate various intracellular pathways.[1][3] The ability to visualize labile copper with this compound probes opens up avenues to study the direct involvement of copper in these signaling cascades.

Key Copper-Modulated Pathways:

-

MAPK and PI3K-Akt Pathways: Copper ions can directly regulate the activity of key kinases in these pathways, influencing cell proliferation and survival.[2] Experiments can be designed to correlate changes in labile copper, as measured by this compound, with the phosphorylation status of proteins in these cascades.

-

Inflammatory Signaling: Recent research has identified a signaling pathway where copper internalized by macrophages enters the mitochondria and catalyzes the oxidation of NADH to NAD+.[18][19] This shift in the NAD+/NADH ratio influences epigenetic programming and promotes the expression of pro-inflammatory genes.[18][19] this compound can be used to monitor the changes in the labile copper pool that initiate these events.

By combining the use of this compound fluorescent probes with specific inhibitors or activators of these signaling pathways, researchers can dissect the precise role of labile copper in cellular decision-making processes.

References

- 1. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing Ascorbate-Triggered Release of Labile Copper within Living Cells using a Ratiometric Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Selective Turn-On Fluorescent Sensor for Imaging Copper in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Near-infrared fluorescent sensor for in vivo copper imaging in a murine Wilson disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]

- 14. Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HL-60 cells can be made copper deficient by incubating with tetraethylenepentamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper homeostasis dysregulation promoting cell damage and the association with liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. A druggable copper-signalling pathway that drives inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Copper Sensors in Microscopy

Introduction